molecular formula C14H19NO3 B2777461 Boc-(1S,2R)-(-)-cis-1-amino-2-indanol CAS No. 218151-53-2

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

Cat. No. B2777461
CAS RN: 218151-53-2
M. Wt: 249.31
InChI Key: ROUONLKDWVQKNB-NEPJUHHUSA-N
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Description

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a chiral compound that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various biologically active molecules. The compound has a unique structure that makes it an ideal building block for the creation of complex organic molecules.

Scientific Research Applications

1. Synthesis and Asymmetric Transformations Boc-(1S,2R)-(-)-cis-1-amino-2-indanol serves as a key intermediate in the synthesis of optically active compounds. It's used for asymmetric reductions, such as the synthesis of optically active 1,2‐Indene oxide and vicinal cis‐Aminoindanols. These compounds are valuable as chiral ligands, auxiliaries for chiral stationary phases, and in asymmetric transformations like carbonyl reductions and Diels-Alder reactions (Cho & Choi, 2002). Additionally, it's used in the regioselective ring-opening reactions of cis-3-aminooxetanes for synthesizing syn- and anti-1,2-amino alcohols (Bach & Schröder, 1997).

2. Catalytic and Enantioselective Reactions This compound finds application in catalytic and enantioselective syntheses. It's used as a chiral ligand in the reduction of ketones and in the enantioselective addition of diethylzinc to aldehydes, showcasing its versatility in producing secondary alcohols with high enantiomeric excesses (Di Simone et al., 1995).

3. Biotechnological Applications In biotechnology, modifications of enzymes like toluene dioxygenase for improved selectivity of desired products like cis-(1S,2R)-indandiol are achieved using this compound. This process is crucial in the synthesis of pharmaceuticals like indinavir sulfate, an HIV-1 protease inhibitor (Zhang et al., 2000).

properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUONLKDWVQKNB-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218151-64-5
Record name tert-butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
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